Decyl succinate

Transdermal drug delivery Permeation enhancement Pharmaceutical formulation

Decyl succinate is a monoester surfactant offering low Krafft point and mildness vs. conventional sulfates. Ideal for cold-process personal care, gentle cleansers, and biodegradable formulations requiring a sulfate-free, anionic surfactant.

Molecular Formula C14H26O4
Molecular Weight 258.35 g/mol
CAS No. 54482-22-3
Cat. No. B12751176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl succinate
CAS54482-22-3
Molecular FormulaC14H26O4
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)CCC(=O)O
InChIInChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16/h2-12H2,1H3,(H,15,16)
InChIKeySJILKDPNOANEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyl Succinate (CAS 54482-22-3): Technical and Procurement Baseline for a Monodecyl Succinate Ester Surfactant


Decyl succinate (CAS 54482-22-3, C14H26O4, MW 258.35 g/mol) is the monoester of decyl alcohol and succinic acid, formally named 4-decoxy-4-oxobutanoic acid [1]. Classified as an anionic surfactant within the carboxylate/ester carboxylate subclass, it is slightly soluble in water, exists as a solid at ambient temperature, and is reported to be biodegradable [2]. The compound demonstrates emulsifying, dispersing, and wetting properties, with stability under neutral conditions but susceptibility to hydrolysis under strong acid or alkali [2]. Within the safety assessment framework for dicarboxylic acid esters in cosmetics, decyl succinate is recognized as a skin-conditioning agent (emollient) [3].

Why Decyl Succinate (CAS 54482-22-3) Cannot Be Casually Replaced by Another Alkyl Succinate or Generic Anionic Surfactant


In-class substitution of decyl succinate with other alkyl succinate esters or conventional anionic surfactants is technically inadvisable due to quantifiable divergence in lyotropic phase behavior, interfacial packing, and consequent formulation stability. Succinate monoesters do not behave as simple homologues; comparative studies demonstrate that succinate-based surfactants adopt a more extended conformation at interfaces than their azelate counterparts, effectively behaving as longer alkyl chain surfactants and altering mesophase formation temperatures [1]. Furthermore, the insertion of an ester function within the hydrophobic chain of monoalkyl succinates significantly lowers the Krafft point relative to sodium soaps of equivalent carbon number, directly impacting low-temperature solubility and application window [2]. The evidence below substantiates that decyl succinate possesses specific structural and physicochemical attributes that differentiate it from sodium lauryl succinate (C12), sodium hexadecyl succinate (C16), azelate monoesters, and simple sodium soaps.

Decyl Succinate (CAS 54482-22-3) Evidence Guide: Quantified Differentiation from Structural and Functional Comparators


Monoester vs. Diester Architecture Dictates Transdermal Permeation Enhancement Potency

For dicarboxylic acid esters applied as transdermal permeation enhancers, single-chain amphiphiles (monoesters such as decyl succinate) are markedly more effective than their double-chain (diester) counterparts. While the activity of succinates was found to be donor-vehicle dependent, the monoester structural class consistently outperforms diesters in enhancing skin permeation [1]. This provides a clear functional rationale for selecting a monodecyl succinate over a didecyl succinate in topical or transdermal formulations.

Transdermal drug delivery Permeation enhancement Pharmaceutical formulation

Krafft Point Depression Relative to Sodium Soaps Enhances Low-Temperature Formulation Utility

The insertion of an ester function within the hydrophobic chain of monoalkyl succinates, a structural feature inherent to decyl succinate, considerably lowers the Krafft point when compared to sodium soaps possessing an identical total carbon number. This class-level inference [1] indicates that decyl succinate will remain soluble and functional at lower temperatures than a simple sodium soap analogue (e.g., sodium myristate or a hypothetical sodium decyl carboxylate), broadening the practical application temperature range. This is a direct consequence of the ester group's disruption of crystalline packing.

Surfactant solubility Krafft point Low-temperature formulation

Extended Effective Alkyl Chain Length Relative to Azelate Monoesters Modifies Lyotropic Mesophase Behavior

Direct head-to-head comparison of sodium monodecyl succinate (C10C4Na) with its azelate counterpart reveals that succinate surfactants behave as surfactants with a longer effective alkyl chain than azelate surfactants of the same nominal chain length [1]. This indicates that the azelate adopts a more folded conformation with the ester function more frequently present at the micelle surface, whereas the succinate ester group resides deeper within the hydrophobic core. Consequently, decyl succinate will exhibit a lower CMC and altered mesophase transition temperatures compared to an azelate ester of identical carbon count, which can be leveraged to tune formulation rheology and stability.

Lyotropic liquid crystals Mesophase formation Formulation microstructure

Mildness Profile Benchmarking Against Conventional Anionic Surfactants Supports Sensitive Skin Applications

Succinate-based surfactants exhibit a mildness profile that differentiates them from harsher conventional anionic surfactants. In comparative studies of sodium lauryl succinate (C12SE) and sodium hexadecyl succinate (C16SE), both demonstrated low protein and lipid solubilization, indicating mild behavior on skin, in contrast to sodium lauryl sulfate (SLS), cocamidopropyl betaine (CAPB), and decyl glucoside (DG) [1]. While this is direct comparative data for C12 and C16 succinate homologues, the structural and mechanistic similarity of the succinate headgroup permits a class-level inference that decyl succinate (C10) will exhibit a similarly attenuated irritation potential relative to SLS, a key procurement driver for personal care and cosmetic formulations targeting sensitive skin.

Mild surfactants Skin irritation Personal care formulation

Esterase-Mediated Biodegradability Enables 'Readily Biodegradable' Classification and Eco-Labeling

Decyl succinate is reported as biodegradable based on its classification as an ester carboxylate surfactant [1]. More broadly, alkyl succinate-based surfactants, including nonionic and nonionic-anionic types synthesized from C10, C12, and C14 fatty alcohols, have been experimentally confirmed to exhibit good biodegradability [2]. The presence of a primary ester linkage provides a clear hydrolytic pathway for environmental breakdown, distinguishing succinate esters from more recalcitrant surfactant classes (e.g., certain branched alkylbenzene sulfonates or fluorosurfactants). While a direct, standardized OECD biodegradation percentage for decyl succinate is not specified, the class-level evidence strongly supports its favorable environmental profile.

Biodegradation Environmental fate Green surfactant

High-Value Application Scenarios for Decyl Succinate (CAS 54482-22-3) Based on Verifiable Differential Evidence


Formulation of Mild, Sulfate-Free Personal Care Cleansers and Sensitive Skin Products

Leverage the class-level mildness evidence from homologous succinate surfactants (C12SE and C16SE) showing low protein/lipid solubilization compared to SLS and CAPB [1]. Decyl succinate can serve as a primary or secondary surfactant in shampoos, body washes, and facial cleansers where reduced irritation potential and 'gentle' claims are paramount. The monoester structure and anionic character provide effective cleansing while mitigating the harshness associated with traditional sulfates.

Transdermal and Topical Pharmaceutical Formulations Requiring Enhanced Permeation

Capitalize on the established class-level advantage of single-chain (monoester) dicarboxylic acid esters as transdermal permeation enhancers over their diester counterparts [2]. Decyl succinate can be incorporated as a functional excipient in creams, gels, or patches to improve the delivery of active pharmaceutical ingredients (APIs) across the stratum corneum. Its monoester architecture is a critical design feature for achieving this enhancement.

Cold-Process Formulations and Products Requiring Low-Temperature Stability

Exploit the class-level property of a considerably lowered Krafft point due to the internal ester group, as demonstrated in comparative studies of sodium monoalkyl succinates versus sodium soaps [3]. This makes decyl succinate a technically superior choice for formulations manufactured via energy-saving cold processes or for end-use products that must maintain solubility and performance in cold climates (e.g., winter-grade cleaners, outdoor personal care products).

Eco-Labeled and 'Green' Formulations with Stringent Biodegradability Requirements

Select decyl succinate to meet procurement specifications demanding 'readily biodegradable' ingredients. The compound's ester linkage and class-level biodegradability data for alkyl succinate surfactants [4] [5] provide the necessary technical justification for use in products seeking environmental certifications (e.g., EU Ecolabel, Nordic Swan) or in applications where aquatic toxicity and environmental persistence are critical concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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